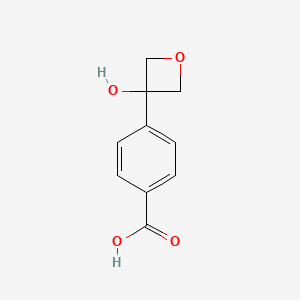

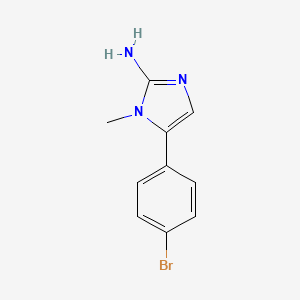

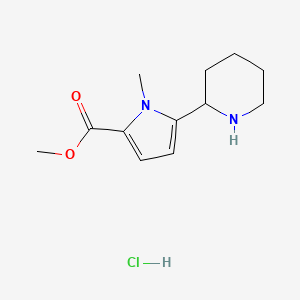

3-Acetyl-4-methoxy-1-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetyl-4-methoxy-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H10N2O2 . Pyrazole derivatives, such as this compound, are known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A variety of methods have been reported, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . An original method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has also been reported .Chemical Reactions Analysis

Pyrazole compounds, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Scientific Research Applications

Anti-HIV Activity

Heterocycles based on the 1,2,3-triazole moiety, which is similar to the structure of “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV activities .

Antitubercular Activity

Compounds similar to “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one” have been reported to show in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Antiviral Activity

The 1,2,3-triazole moiety, which is part of the structure of “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, has been used in the development of compounds with antiviral activities .

Antibacterial Activity

Compounds based on the 1,2,3-triazole moiety, similar to “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, have been developed that show antibacterial activities .

Anticancer Activity

The 1,2,3-triazole moiety, which is part of the structure of “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, has been used in the development of compounds with anticancer activities .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to “1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one”, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antifungal Activity

Compounds similar to “3-Acetyl-4-methoxy-1-methyl-1H-pyrazole” have been synthesized and evaluated for their antifungal activity .

Antimalarial Activity

A compound similar to “3-Acetyl-4-methoxy-1-methyl-1H-pyrazole” was evaluated for its antimalarial activity .

Future Directions

Pyrazole derivatives, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, continue to attract attention due to their diverse pharmacological activities . Future research may focus on developing new synthetic methodologies, exploring additional biological activities, and optimizing the pharmacological properties of these compounds.

properties

IUPAC Name |

1-(4-methoxy-1-methylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMQHBJXLLJHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)

![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)

![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)